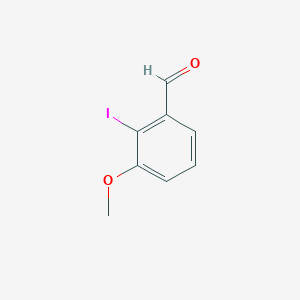

2-Iodo-3-methoxybenzaldehyde

Description

Significance of Halogenated Benzaldehydes in Organic Synthesis

Halogenated benzaldehydes are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzaldehyde (B42025) are replaced by halogen atoms (F, Cl, Br, I). This substitution significantly alters the chemical and physical properties of the molecule, rendering them valuable intermediates in various chemical industries. nih.govmdpi.com

The introduction of a halogen atom increases the reactivity of the compound, making them useful for synthesizing a wide range of products including pharmaceuticals, pesticides, and dyes. nih.govmdpi.com The carbon-halogen bond is a key functional group that allows for further chemical transformations. nih.govmdpi.com Specifically, iodo-substituted benzaldehydes are highly prized in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, where the iodine atom acts as an excellent leaving group. lookchem.com This reactivity is crucial for the construction of complex molecular scaffolds.

The position of the halogen atom also plays a critical role. For instance, an ortho-iodobenzaldehyde can participate in specific cyclization reactions that are not as readily achieved with other isomers. The high reactivity of the iodine atom in compounds like 2-iodobenzaldehyde (B48337) makes it a valuable intermediate for creating complex organic molecules.

Contextual Overview of the Methoxy (B1213986) Group's Influence on Aromatic Reactivity

The methoxy group (–OCH₃) is an influential substituent on an aromatic ring, affecting its reactivity through a combination of two competing electronic effects: the resonance effect and the inductive effect. stackexchange.comvaia.com

Resonance Effect (+M): The oxygen atom in the methoxy group has lone pairs of electrons that can be delocalized into the aromatic ring's π-system. stackexchange.com This increases the electron density, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. This electron-donating resonance effect is generally stronger than the inductive effect. stackexchange.comvaia.com

Inductive Effect (-I): Oxygen is a highly electronegative atom, and it pulls electron density away from the carbon atom of the benzene ring through the sigma bond. stackexchange.comvaia.com This electron-withdrawing effect deactivates the ring towards electrophilic attack, with the effect being most pronounced at the meta position. vaia.com

Scope and Research Trajectories of 2-Iodo-3-methoxybenzaldehyde

Research involving this compound primarily focuses on its utility as a precursor in multi-step organic syntheses. The compound's unique substitution pattern allows for the regioselective construction of complex molecular architectures.

One notable application is in the synthesis of kinase inhibitors. For example, it has been used as a key starting material in the creation of tetracyclic compounds designed to inhibit DYRK1A, a protein kinase implicated in various diseases. rsc.orgrsc.org In this synthesis, the this compound undergoes a reaction with a lithiated benzo[b]thiophene to form a carbinol intermediate, which is then carried through several steps to yield the final bioactive molecule. rsc.orgnih.gov

The synthesis of this compound itself is an area of chemical research. A common method involves the oxidation of the corresponding benzyl (B1604629) alcohol, (2-iodo-3-methoxyphenyl)methanol, using reagents like pyridinium (B92312) dichromate (PDC) on a silica (B1680970) gel support. rsc.orgnih.gov

The presence of both an iodo and a methoxy group can lead to steric hindrance, which can affect reaction yields. For instance, in the synthesis of bis(het)arylcarbinols, the reaction of this compound with certain nucleophiles has resulted in lower yields compared to less substituted aldehydes, a factor that researchers must consider when designing synthetic routes. rsc.orgrsc.org

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| (2-iodo-3-methoxyphenyl)methanol | Precursor to this compound rsc.orgnih.gov |

| Benzo[b]thiophene | Reactant with this compound rsc.orgnih.gov |

| Pyridinium dichromate (PDC) | Oxidizing agent rsc.orgnih.gov |

| DYRK1A | Protein kinase target rsc.orgrsc.org |

| 2-iodobenzaldehyde | Related halogenated benzaldehyde |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IO2 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

2-iodo-3-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 |

InChI Key |

QZQLZRSMGYUBKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1I)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Iodo 3 Methoxybenzaldehyde

Historical and Evolving Synthetic Routes for 2-Iodo-3-methoxybenzaldehyde

The preparation of this compound involves strategic placement of iodo and formyl groups on the 3-methoxybenzene scaffold. The electronic properties of the methoxy (B1213986) group (ortho-, para-directing and activating) and the benzaldehyde (B42025) group (meta-directing and deactivating) present a regiochemical challenge. Synthetic routes have been developed to navigate these directing effects, primarily focusing on late-stage iodination of 3-methoxybenzaldehyde (B106831) or early-stage iodination followed by formylation.

Direct iodination of 3-methoxybenzaldehyde requires careful selection of reagents to favor iodination at the C2 position, which is ortho to the activating methoxy group and meta to the deactivating aldehyde group. The C4 and C6 positions are also activated by the methoxy group, creating a challenge in achieving high regioselectivity.

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of activated aromatic compounds due to its mild nature and ease of handling. organic-chemistry.orgmdma.ch The reaction's efficiency and regioselectivity can be significantly enhanced by the use of an acid catalyst. organic-chemistry.orgresearchgate.net For methoxy-substituted aromatic compounds, NIS in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA) provides a mild and efficient method for nuclear iodination. organic-chemistry.orgorganic-chemistry.org This system generates a more potent electrophilic iodinating species, likely iodine trifluoroacetate, in situ. organic-chemistry.org

The reaction proceeds under mild conditions, often at room temperature, and with short reaction times, affording excellent yields. organic-chemistry.org The regioselectivity is governed by the directing effect of the methoxy group, favoring substitution at the less sterically hindered positions ortho and para to it. mdma.ch In the case of 3-methoxybenzaldehyde, the C2, C4, and C6 positions are activated. While a mixture of isomers is possible, the precise conditions can be tuned to favor the desired 2-iodo product. The use of stronger acids like trifluoromethanesulfonic acid or BF3-H2O can activate NIS to halogenate even deactivated aromatic rings. organic-chemistry.org

Table 1: Examples of Iodination of Methoxy-Substituted Arenes with NIS This table presents data for various methoxy-substituted aromates to illustrate the general applicability and conditions of the NIS iodination method.

| Substrate | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anisole | TFA (cat.) / CH2Cl2 | RT, 5 min | 4-Iodoanisole | 98% | organic-chemistry.org |

| 1,3-Dimethoxybenzene | TFA (cat.) / CH2Cl2 | RT, 5 min | 4-Iodo-1,3-dimethoxybenzene | 99% | organic-chemistry.org |

| 3-Methylanisole | None / CH3CN | Reflux, 1 h | 4-Iodo-3-methylanisole | 95% | mdma.ch |

| 2-Hydroxy-6-methoxybenzaldehyde | AgNTf2 / CH2Cl2 | 0 °C to RT, 1 h | 2-Hydroxy-3-iodo-6-methoxybenzaldehyde | High | acs.org |

Oxidative iodination methods utilize molecular iodine (I₂), which is a weak electrophile, in combination with an oxidizing agent. This approach generates a more reactive iodinating species, such as the iodonium (B1229267) ion (I⁺), in situ. This method is advantageous as it uses stable and less expensive iodine, and the choice of oxidant can be tailored to the substrate's reactivity. rsc.org

For arylaldehydes, a metal-free method using an I(III) initiator has been developed for efficient monoiodination. rsc.org Various oxidizing systems can be employed, including hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or sodium periodate (B1199274) (NaIO₄), often in the presence of an acid catalyst. mdpi.com The reaction conditions are typically mild, and the method shows good compatibility with a range of functional groups, including the aldehyde moiety. rsc.org The regioselectivity remains primarily controlled by the electronic effects of the substituents on the aromatic ring. For 3-methoxybenzaldehyde, the strong activating effect of the methoxy group would direct the incoming electrophile to the ortho and para positions.

Metal catalysts can be employed to activate the iodinating agent or the aromatic substrate, facilitating iodination under mild conditions. A notable example is the silver(I)-catalyzed iodination of arenes using N-iodosuccinimide. acs.org Silver triflimide (AgNTf₂) has been shown to be an effective catalyst for activating NIS, allowing for the rapid and mild iodination of a wide range of anisole, aniline, and phenol (B47542) derivatives. acs.org

The proposed mechanism involves the coordination of the silver(I) catalyst to the nitrogen atom of NIS, which increases the electrophilicity of the iodine atom. This "I⁺" species is then attacked by the electron-rich aromatic ring. This catalytic system is particularly useful for highly reactive substrates and has been successfully applied in the late-stage iodination of complex, biologically active molecules. acs.org The reaction is typically performed in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. acs.org

An alternative synthetic pathway to this compound involves the introduction of the formyl group onto a pre-iodinated precursor, such as 2-iodoanisole (B129775) (2-iodo-1-methoxybenzene). This strategy circumvents the regioselectivity challenges associated with the direct iodination of 3-methoxybenzaldehyde. Formylation reactions are a cornerstone of aromatic chemistry, with several established methods available.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comnrochemistry.com The reaction employs a Vilsmeier reagent, which is a substituted chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.commychemblog.com

The Vilsmeier reagent is a weak electrophile that reacts readily with activated arenes. nrochemistry.com In the context of synthesizing this compound, the starting material would be 2-iodoanisole. The methoxy group in 2-iodoanisole is an activating, ortho-, para-directing group. The iodine atom is a deactivating group but also directs ortho and para. The formylation is expected to occur at the position most activated by the methoxy group and least sterically hindered, which is the C6 position (para to the methoxy group). To obtain the desired 3-methoxy-2-iodo isomer, one would need to start with 2-iodoanisole and direct the formylation to the C3 position, which is ortho to the methoxy group. The regioselectivity is influenced by both electronic and steric factors. jk-sci.comnrochemistry.com The reaction is generally regioselective, favoring substitution at the less sterically hindered para position on a substituted benzene (B151609) ring. jk-sci.comnrochemistry.com

The reaction mechanism involves the electrophilic attack of the electron-rich arene on the Vilsmeier reagent, forming an iminium ion intermediate. Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aryl aldehyde. jk-sci.commychemblog.com

Table 2: General Features of the Vilsmeier-Haack Reaction

| Component | Description | Reference |

|---|---|---|

| Reactant | Electron-rich aromatic or heteroaromatic compound | jk-sci.comnrochemistry.com |

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl3) | jk-sci.commychemblog.com |

| Intermediate | Vilsmeier reagent (N,N-dimethylchloroiminium ion) | nrochemistry.commychemblog.com |

| Product | Substituted benzaldehyde or heteroaromatic aldehyde | jk-sci.com |

| Reaction Type | Electrophilic aromatic substitution | jk-sci.com |

Formylation Methodologies for Iodo-Methoxy-Substituted Arenes

Direct Formylation with Dichloromethyl Ethers and Lewis Acids

Direct formylation of an appropriately substituted aromatic precursor, such as 2-iodoanisole, represents an efficient route to this compound. The Rieche formylation, a classic method, employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄). mdpi.comwikipedia.org This reaction is a type of electrophilic aromatic substitution.

The process involves the activation of dichloromethyl methyl ether by the Lewis acid to generate a highly reactive electrophile. The electron-rich aromatic ring of the 2-iodoanisole then attacks this electrophile. The directing effects of the substituents on the aromatic ring guide the position of the incoming formyl group. The methoxy group (-OCH₃) is a strong activating group and directs ortho and para, while the iodo group (-I) is a deactivating group but also directs ortho and para. In 2-iodoanisole, the steric hindrance from the iodo group and the strong directing power of the methoxy group favor formylation at the positions ortho and para to the methoxy group.

The general procedure involves dissolving the 2-iodoanisole precursor in a dry, inert solvent like dichloromethane (DCM), followed by cooling and the dropwise addition of TiCl₄. Dichloromethyl methyl ether is then added, and the reaction is stirred to completion before being quenched with an acidic aqueous solution. mdpi.com While this method is effective for many electron-rich aromatic compounds, including various anisoles, the yields and regioselectivity can be influenced by the specific substrate and reaction conditions. jst.go.jpnih.govresearchgate.net

Multi-Step Convergent Synthesis of this compound Precursors

For instance, a synthetic route could begin with the iodination of 3-methoxybenzoic acid, followed by reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the desired aldehyde. An alternative approach involves a halogen-lithium exchange on a dibromo- or bromo-iodo-anisole precursor, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The synthesis of the related 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) has been demonstrated starting from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal. prepchem.com This process involves a low-temperature lithium-halogen exchange with n-butyllithium, followed by the introduction of iodine to form the iodo-intermediate, which is then deprotected to reveal the aldehyde. prepchem.com

Complex syntheses, such as the 9-step route to prepare [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde from an acyclic precursor, highlight the modular nature of these multi-step approaches, which involve sequential cyclization, aromatization, formylation, and other functional group manipulations. whiterose.ac.ukresearchgate.net

Mechanistic Investigations in this compound Synthesis

The primary mechanism in the direct formylation route is electrophilic aromatic substitution. In the Rieche formylation, the Lewis acid (TiCl₄) coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion to form a highly electrophilic dichloromethoxymethylene cation ([Cl₂C=O⁺CH₃] or more likely the oxocarbenium ion [CHCl=O⁺CH₃]). researchgate.net The electron-rich π-system of the 2-iodoanisole ring acts as a nucleophile, attacking the carbon of this cation. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the dichloromethyl-substituted intermediate. This intermediate is then hydrolyzed during the aqueous workup to furnish the final aldehyde product. The regioselectivity is dictated by the electronic and steric effects of the iodo and methoxy substituents on the stability of the arenium ion intermediate.

Green Chemistry Principles Applied to this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of solvent-free reaction conditions and the development of more sustainable reagents.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in a solid-state reaction, can significantly reduce chemical waste and simplify product purification. Research has demonstrated the feasibility of solvent-free iodination of aromatic compounds. One method involves the co-grinding of an aromatic substrate with molecular iodine and silica-supported bismuth(III) nitrate (B79036) at room temperature. thieme-connect.com This solid-state reaction proceeds efficiently for activated aromatic ethers, yielding mono-iodinated products. thieme-connect.com

Another solvent-free approach utilizes the elemental iodine/30% aqueous hydrogen peroxide system. researchgate.net This method has been effective for the iodination of methoxy-substituted aromatic compounds, where the reaction proceeds without the need for an organic solvent. researchgate.netmdpi.com

Sustainable Reagent Development

The development of sustainable reagents focuses on replacing toxic or hazardous chemicals with safer, more environmentally benign alternatives that are also efficient and atom-economical. In the context of iodination, a key step in a potential synthesis of this compound, several greener systems have been developed.

Traditional iodination often uses molecular iodine, which has poor atom economy as half of the iodine atoms are lost as iodide. To overcome this, oxidants are used to regenerate the electrophilic iodine species from the iodide byproduct. Environmentally friendly oxidants like hydrogen peroxide (H₂O₂) and ammonium (B1175870) peroxodisulfate are preferred. organic-chemistry.orgnih.gov The use of household bleach (sodium hypochlorite) in conjunction with sodium iodide provides an inexpensive and green alternative for the iodination of activated aromatic rings. acs.org

Other sustainable approaches include:

Organocatalysis : Using non-metal catalysts, such as thiourea (B124793) derivatives, to activate the iodine source (e.g., 1,3-diiodo-5,5-dimethylhydantoin) under mild conditions. organic-chemistry.orgacsgcipr.org

Electrochemical Methods : In-situ generation of the active iodinating agent from iodide salts using electrons as the primary reagent, avoiding the need for chemical oxidants entirely and often proceeding in aqueous media. nih.gov

Alternative Iodine Sources : N-Iodosuccinimide (NIS) is a common but expensive reagent. Developing catalytic systems that use inexpensive iodide salts (like KI or NaI) as the iodine source is a key goal in sustainable synthesis. organic-chemistry.orgacsgcipr.org

These green methodologies offer pathways to produce this compound and its precursors with a reduced environmental footprint.

Reactivity and Mechanistic Studies of 2 Iodo 3 Methoxybenzaldehyde Transformations

Chemical Transformations of the Aldehyde Moiety

The aldehyde group is a versatile functional handle that participates in a wide range of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

The carbonyl carbon of the aldehyde group in 2-iodo-3-methoxybenzaldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.orgopenstax.org The general mechanism involves the nucleophile approaching the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.orgopenstax.org

While specific studies on this compound are not extensively detailed in the available literature, its reactivity in nucleophilic additions is expected to be analogous to other substituted benzaldehydes. Common nucleophiles that can react with aldehydes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides (in the Wittig reaction). For instance, the reaction with a Grignard reagent, such as phenylmagnesium bromide, would be expected to yield a secondary alcohol, (2-iodo-3-methoxyphenyl)(phenyl)methanol, after an acidic workup. Similarly, the Wittig reaction with a phosphonium ylide would lead to the formation of an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common and efficient transformation. jove.com Strong oxidizing agents such as potassium permanganate (KMnO₄) and chromic acid can be employed for this purpose. jove.com The oxidation of this compound would yield 2-iodo-3-methoxybenzoic acid. Milder and more selective reagents, such as silver oxide (Ag₂O), can also be used, particularly when other sensitive functional groups are present in the molecule. jove.com Modern, greener methods often utilize molecular oxygen or hydrogen peroxide as the oxidant, sometimes in the presence of a catalyst. acs.orgmdpi.com

Reduction: The reduction of the aldehyde group in this compound to a primary alcohol, (2-iodo-3-methoxyphenyl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. study.com The reaction is typically carried out in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective and can reduce other functional groups. Catalytic hydrogenation is another effective method for the reduction of aldehydes to alcohols.

The reaction of the aldehyde group with primary amines and other nitrogen nucleophiles, as well as with oxygen nucleophiles, leads to the formation of imines (Schiff bases) and acetals, respectively.

Nitrogen Nucleophiles: The condensation of this compound with primary amines results in the formation of an imine or Schiff base, with the elimination of a water molecule. libretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.org The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. For example, the reaction with aniline would produce N-(2-iodo-3-methoxybenzylidene)aniline. Similarly, reaction with hydrazine or its derivatives yields hydrazones.

Oxygen Nucleophiles: In the presence of an alcohol and an acid catalyst, this compound can react to form a hemiacetal, which can then react with a second molecule of the alcohol to form an acetal. libretexts.org This reaction is also reversible and can be controlled by manipulating the reaction conditions, such as removing water to drive the reaction towards acetal formation. libretexts.org The formation of cyclic acetals, by using a diol like ethylene glycol, is a common strategy to protect the aldehyde group during other chemical transformations. libretexts.org

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound provides a reactive site for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The aryl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction of this compound with various arylboronic acids would yield a range of 2-aryl-3-methoxybenzaldehyde derivatives.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide. This step is facilitated by the base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively available, the reactivity is expected to be high. The following table illustrates typical conditions and outcomes for Suzuki-Miyaura couplings of similar aryl iodides with various arylboronic acids.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | High | koreascience.kr |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Excellent | nih.gov |

| 3-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | Good | researchgate.net |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 85 | High | researchgate.net |

This table presents representative data for Suzuki-Miyaura reactions of aryl iodides and is intended to be illustrative of the expected reactivity of this compound.

Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

The catalytic cycle for the Sonogashira coupling of this compound involves two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the C-I bond of this compound. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkyne-substituted product and regenerates the Pd(0) catalyst. libretexts.org

For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-3-methoxybenzaldehydes. The reaction is generally high-yielding and tolerates the aldehyde and methoxy (B1213986) functional groups. The choice of catalyst, base, and solvent can be optimized to ensure efficient conversion. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 50 | 92 |

| 3 | 1-Hexyne | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 88 |

Heck Reactions and Related Olefination Processes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This transformation is a versatile method for the synthesis of substituted alkenes. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.org

In the case of this compound, the Heck reaction allows for the introduction of a vinyl group at the 2-position. The reaction can be performed with a variety of alkenes, including acrylates, styrenes, and other vinyl derivatives. The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. Generally, the aryl group adds to the less substituted carbon of the alkene double bond. wikipedia.org

Table 2: Illustrative Heck Reactions with this compound

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 85 |

| 2 | n-Butyl acrylate | Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 90 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 78 |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directed metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, both the methoxy and the aldehyde groups can potentially act as DMGs. The methoxy group is a well-established DMG. wikipedia.org The aldehyde group itself is reactive towards organolithium reagents; however, it can be transiently protected in situ to form a directing group. For instance, reaction with a lithium amide can form an α-amino alkoxide, which is an effective DMG. harvard.edu

Deprotonation would occur at the position ortho to the directing group. Given the substitution pattern of this compound, DoM strategies would likely target the C4 position, which is ortho to the methoxy group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the intermediate Meisenheimer complex that is formed upon nucleophilic attack. libretexts.org

For this compound, the aldehyde group at the C1 position is an electron-withdrawing group. However, it is meta to the iodine leaving group at C2. While ortho and para electron-withdrawing groups are most effective at activating a ring for SNAr, a meta group can still provide some activation. The reaction would involve the attack of a nucleophile at the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate. Subsequent elimination of the iodide ion would yield the substituted product. Due to the meta-positioning of the activating group, forcing conditions such as high temperatures or very strong nucleophiles may be required for the reaction to proceed efficiently.

Chemoselectivity and Regioselectivity in Complex Reaction Systems of this compound

The presence of multiple reactive sites in this compound raises important questions of chemoselectivity and regioselectivity in its transformations. The molecule possesses an aldehyde group, a C-I bond, and several C-H bonds on the aromatic ring, all of which can potentially react under different conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In palladium-catalyzed cross-coupling reactions like the Sonogashira and Heck reactions, the C-I bond is significantly more reactive than the C-H bonds of the aromatic ring, leading to high chemoselectivity for reaction at the C2 position. The aldehyde group is generally stable under these conditions, although side reactions can occur with certain bases or at high temperatures. In reactions involving strong nucleophiles or organometallic reagents, the aldehyde group is the most electrophilic site and will typically react in preference to SNAr at the C-I bond, unless the aldehyde is protected.

Regioselectivity concerns the preferential reaction at one position over another. In the context of this compound, this is most relevant for reactions involving the aromatic C-H bonds, such as directed ortho metalation. As discussed, the methoxy group is a stronger directing group than the aldehyde (or its in situ protected form), and it will direct metalation to the C4 position. The regioselectivity of the Heck reaction is determined by the mode of alkene insertion, which is typically controlled by sterics to favor addition of the aryl group to the less substituted carbon of the double bond. wikipedia.org

Applications of 2 Iodo 3 Methoxybenzaldehyde in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The structural framework of 2-Iodo-3-methoxybenzaldehyde is particularly well-suited for the synthesis of heterocyclic systems that form the core of many natural products, most notably isoquinoline (B145761) alkaloids. rsc.orgnih.gov Isoquinoline alkaloids are a large and diverse family of naturally occurring compounds, many of which exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govresearchgate.net

The synthesis of the isoquinoline nucleus often relies on classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, which require a substituted phenethylamine (B48288) precursor. scripps.edu this compound is an ideal starting material for generating such precursors. The aldehyde group can be readily converted into the necessary ethylamine (B1201723) side chain through reactions like Henry or Wittig olefination followed by reduction.

Furthermore, the iodine atom at the C2 position is strategically placed to facilitate subsequent carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, or Heck coupling. This allows for the introduction of additional complexity and the construction of polycyclic systems often found in nature. For instance, after the formation of a tetrahydroisoquinoline core, the iodo group can be used to build fused ring systems or introduce aryl substituents, which are characteristic features of many complex alkaloids. researchgate.net Although direct total syntheses of specific natural products starting from this compound are specialized, its utility is evident in its capacity to generate key intermediates for this important class of molecules.

Table 1: Potential Natural Product Scaffolds from this compound This table is based on synthetic potential and does not imply direct synthesis in all cases.

| Natural Product Class | Key Synthetic Transformation | Role of this compound |

|---|---|---|

| Isoquinoline Alkaloids | Pictet-Spengler or Bischler-Napieralski Cyclization | Precursor to the required phenethylamine derivative. |

| Aporphine Alkaloids | Intramolecular Aryl-Aryl Coupling | The iodo group serves as a handle for palladium-catalyzed ring closure. |

| Protoberberine Alkaloids | Mannich Cyclization | Provides the core substituted aromatic ring for the tetracyclic system. |

Precursor for Pharmaceutical and Agrochemical Intermediates

The unique electronic and steric properties imparted by the iodo and methoxy (B1213986) substituents make this compound a valuable precursor for intermediates in the pharmaceutical and agrochemical industries. The synthesis of novel therapeutic agents often requires precisely substituted aromatic building blocks to achieve desired potency and selectivity for biological targets.

One area of significant research is the development of Selective Androgen Receptor Modulators (SARMs). nih.govnih.govamegroups.org SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, offering the potential for anabolic benefits in muscle and bone while avoiding many of the undesirable side effects of traditional androgen therapies. nih.govfarmaciajournal.com The molecular structures of many SARMs are complex, often featuring multiple substituted aromatic rings. This compound serves as a key starting material for one of the aromatic fragments, where the aldehyde can be used in reductive amination reactions to link different parts of the molecule, and the iodo group can be replaced or used in cross-coupling reactions to build the final scaffold.

While specific synthetic routes are often proprietary, the general utility of substituted iodobenzaldehydes in constructing complex drug molecules is well-established. The ability to perform selective transformations on the aldehyde and the iodo group allows for a modular approach to building libraries of compounds for drug discovery programs.

Utilization in the Synthesis of Functionalized Materials

This compound possesses the necessary functional handles to be a monomer precursor for the synthesis of conjugated polymers, which are the active components in many organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The performance of these materials is highly dependent on the structure of the polymer backbone, which controls the electronic properties and solid-state packing. osti.govnih.gov

The aldehyde group can be transformed into a vinyl group via Wittig-type reactions, which can then be polymerized. More commonly, the aldehyde can be used to install other functional groups, while the aryl iodide is used directly in metal-catalyzed cross-coupling polymerization reactions. Methods like Direct Arylation Polymerization (DAP), Suzuki polycondensation, or Stille coupling are powerful tools for creating well-defined donor-acceptor (D-A) copolymers. nih.gov

In a potential synthetic route, this compound could be coupled with an appropriate comonomer (e.g., a distannylated or diboronylated aromatic compound) to create a polymer with a repeating unit containing the 3-methoxybenzaldehyde (B106831) moiety. The methoxy group can help improve the solubility of the resulting polymer, which is a crucial factor for solution-based processing of electronic devices.

The same functionalities that make this compound useful for linear polymers also allow for its incorporation into more complex architectures like macrocycles and other supramolecular assemblies. chemrxiv.orgnih.gov Macrocycles are of great interest in host-guest chemistry, sensing, and as therapeutic agents. nih.govchemrxiv.org

The synthesis of macrocycles often involves the strategic use of bifunctional building blocks that can undergo intramolecular cyclization or intermolecular oligomerization followed by a ring-closing step. After conversion of the aldehyde to a different reactive group (e.g., an amine or an alkyne), the aryl iodide provides a robust handle for a ring-closing cross-coupling reaction. For example, a precursor containing two 2-iodo-3-methoxyphenyl units linked by a flexible chain could undergo an intramolecular Ullmann or Suzuki coupling to form a macrocyclic structure.

Furthermore, studies on hypervalent iodine macrocycles have shown that iodinated benzoic acids can be used to form stable, cyclic structures capable of coordinating with other molecules and ions. chemrxiv.orgnih.gov Oxidation of the aldehyde in this compound to a carboxylic acid would yield a precursor suitable for incorporation into these types of advanced supramolecular structures.

Synthesis of Structural Analogues and Derivatives for Structure-Reactivity Relationship Studies

Understanding how the structure of a molecule affects its chemical reactivity or biological activity is a cornerstone of modern chemistry and drug discovery. This is achieved through Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies, which rely on the synthesis of a series of related analogues where one part of the molecule is systematically changed.

This compound is an excellent platform for such studies. Its derivatives can be synthesized to probe the importance of the substituent pattern on the aromatic ring. mdpi.comresearchgate.net For example, by moving the iodo or methoxy group to different positions on the ring (e.g., 4-iodo-3-methoxybenzaldehyde (B2676838) or 2-iodo-5-methoxybenzaldehyde), researchers can systematically evaluate the impact of electronic and steric effects on reaction outcomes or biological target affinity. guidechem.com

In medicinal chemistry, this approach is fundamental. For instance, in the development of new enzyme inhibitors, a library of compounds based on the 2-iodo-3-methoxyphenyl scaffold could be synthesized where the aldehyde is converted into various amides or sulfonamides. mdpi.com By testing these derivatives, chemists can build a model of the target's binding pocket and design more potent and selective drugs.

Table 2: Examples of Structural Modifications for SAR/SRR Studies

| Modification Type | Example Derivative | Purpose of Study |

|---|---|---|

| Positional Isomerism | 4-Iodo-3-methoxybenzaldehyde | Evaluate the effect of substituent position on electrophilicity and biological activity. |

| Functional Group Transformation | 2-Iodo-3-methoxybenzoic acid | Study the effect of changing the aldehyde to a carboxylic acid on binding or reactivity. |

| Side Chain Elaboration | N-benzyl-(2-iodo-3-methoxyphenyl)methanamine | Probe steric and electronic requirements in a receptor binding pocket. |

| Halogen Substitution | 2-Bromo-3-methoxybenzaldehyde | Compare the reactivity in cross-coupling reactions (I vs. Br). |

Spectroscopic and Computational Characterization of 2 Iodo 3 Methoxybenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Iodo-3-methoxybenzaldehyde, ¹H and ¹³C NMR would confirm the substitution pattern and provide insights into the electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy (B1213986) protons, and the three aromatic protons. The aldehydic proton (CHO) would appear as a singlet significantly downfield, typically in the range of 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group. The methoxy group (-OCH₃) protons would also be a singlet, appearing around 3.8-4.0 ppm. The three aromatic protons would appear in the aromatic region (7.0-8.0 ppm) and their splitting patterns would be key to confirming the 1,2,3-substitution pattern. Specifically, the proton at C4 would likely be a triplet, coupled to the protons at C5 and C6 (assuming the aldehyde is C1). The protons at C5 and C6 would likely appear as doublets of doublets or complex multiplets.

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal, typically between 190-195 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbon bearing the iodine (C2) being significantly shielded (appearing at a lower ppm value, ~90-100 ppm) due to the heavy atom effect. The methoxy carbon would be observed around 55-60 ppm.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | ~9.9 | ~192 |

| C1-Ar | - | ~130 |

| C2-Ar (C-I) | - | ~95 |

| C3-Ar (C-O) | - | ~158 |

| C4-H Ar | ~7.2 | ~115 |

| C5-H Ar | ~7.6 | ~135 |

| C6-H Ar | ~7.5 | ~128 |

| OCH₃ | ~3.9 | ~56 |

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, cross-peaks would be expected between the adjacent aromatic protons (H4 with H5, and H5 with H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. sdsu.edu It would show cross-peaks connecting the H4 signal to the C4 signal, H5 to C5, H6 to C6, the aldehyde proton to the aldehyde carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for piecing together the molecular structure. Key expected correlations would include the aldehyde proton (¹H) showing a cross-peak to the C1 and C6 carbons (³J coupling), and the methoxy protons (¹H) showing a cross-peak to the C3 carbon (²J coupling).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₈H₇IO₂), the calculated exact mass is 261.9542 g/mol . An experimental HRMS measurement confirming this value would validate the elemental composition.

Loss of the iodine radical (I•) : A prominent peak would be expected at [M-127]⁺, corresponding to the C₈H₇O₂⁺ fragment.

Loss of the formyl radical (CHO•) : A peak at [M-29]⁺ could be observed.

Loss of a methyl radical (CH₃•) from the methoxy group, leading to an [M-15]⁺ ion.

Alpha-cleavage : Scission of the bond between the benzene (B151609) ring and the aldehyde group, resulting in a C₇H₄IO⁺ ion and a CHO• radical. docbrown.info

| m/z (g/mol) | Proposed Fragment | Description |

|---|---|---|

| 261.9542 | [C₈H₇IO₂]⁺ | Molecular Ion (M⁺) |

| 246.9280 | [C₇H₄IO₂]⁺ | Loss of CH₃ radical |

| 233.9587 | [C₈H₇O₂]⁺ | Loss of CHO radical |

| 134.9997 | [C₈H₇O₂]⁺ | Loss of I radical |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields accurate data on bond lengths, bond angles, and torsion angles. Although a crystal structure for this compound does not appear to be publicly available, such an analysis would reveal key structural features.

Specifically, it would determine the planarity of the molecule. The analysis would show the torsion angle between the plane of the benzene ring and the aldehyde group, as well as the orientation of the methoxy group relative to the ring. Intermolecular interactions, such as C-H···O hydrogen bonds or halogen bonding involving the iodine atom, which dictate the crystal packing, would also be elucidated.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Electronic Effects

Aldehyde Group : A strong, sharp absorption band for the C=O stretch is expected in the IR spectrum around 1680-1700 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹.

Methoxy Group : The C-O-C asymmetric and symmetric stretching vibrations would appear in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Aromatic Ring : C=C stretching vibrations within the benzene ring would cause several bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Iodo Group : The C-I stretching vibration is expected at a low frequency, typically in the range of 600-500 cm⁻¹, which is more readily observed in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | Weak |

| Aldehyde C=O Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1250-1200 | Strong |

| Symmetric C-O-C Stretch | 1050-1000 | Medium |

| C-I Stretch | 600-500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions characteristic of a substituted benzaldehyde (B42025).

Two main types of electronic transitions are anticipated:

π→π transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π antibonding orbitals within the aromatic system and the carbonyl group. They are expected to result in strong absorption bands, likely appearing below 300 nm.

n→π transitions: This lower-energy transition involves the excitation of a non-bonding electron (from one of the lone pairs on the aldehyde oxygen) to a π antibonding orbital of the carbonyl group. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength, typically above 300 nm. nist.gov

The presence of the methoxy group (an auxochrome) and the iodine atom will likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzaldehyde.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the spectroscopic and electronic properties of this compound. nih.gov Using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), a wide range of molecular properties can be calculated with high accuracy. researchgate.net

Theoretical studies can be used to:

Optimize Molecular Geometry : Determine the lowest energy conformation, providing theoretical values for bond lengths, angles, and dihedrals.

Predict Vibrational Spectra : Calculate the vibrational frequencies and intensities, which can be directly compared to experimental IR and Raman spectra to aid in peak assignment.

Simulate NMR Spectra : Compute the magnetic shielding tensors for each nucleus to predict ¹H and ¹³C chemical shifts using methods like GIAO (Gauge-Independent Atomic Orbital).

Analyze Electronic Properties : Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the UV-Vis absorption spectrum. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic nature.

These computational approaches are invaluable for corroborating limited experimental data and providing a deeper understanding of the structure-property relationships of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its electronic properties and predict its reactivity. researchgate.net

Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the iodine atom and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a complex electronic landscape that DFT can map precisely.

Furthermore, DFT calculations are used to determine global reactivity descriptors, which quantify the chemical reactivity and site selectivity of molecular systems. mdpi.com These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's behavior in chemical reactions. mdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated. These maps visualize the electron density distribution, highlighting electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. mdpi.com For this molecule, electron-rich areas would be expected around the oxygen atoms of the carbonyl and methoxy groups, while electron-poor regions would be associated with the hydrogen atoms. mdpi.com

Table 1: Predicted Global Reactivity Descriptors for this compound via DFT

| Descriptor | Symbol | Formula | Predicted Property |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Relates to chemical stability and reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons |

| Electrophilicity Index | ω | μ2 / 2η | Quantifies the ability of a molecule to accept electrons |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for understanding the electronic properties of a molecule in its ground state, Molecular Dynamics (MD) simulations are employed to explore its conformational space and dynamic behavior over time. MD simulations model the physical movements of atoms and molecules, providing a detailed picture of the molecule's flexibility and the various shapes (conformers) it can adopt. semanticscholar.org

For this compound, the primary degrees of rotational freedom are around the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bond of the methoxy group. MD simulations can map the potential energy surface associated with the rotation of these groups. ufms.br This exploration helps identify the most stable, low-energy conformations and the energy barriers between different conformational states. nih.gov

The simulation begins with an optimized molecular structure (often obtained from DFT calculations) and then solves Newton's equations of motion for the system over a specified period. The resulting trajectory provides a wealth of information on how bond lengths, bond angles, and dihedral angles fluctuate over time. This data is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents, as its shape can significantly influence its function.

Table 2: Typical Parameters and Outcomes of an MD Simulation for this compound

| Parameter/Aspect | Description | Expected Outcome/Insight |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Selection of an appropriate force field (e.g., AMBER, CHARMM) is crucial for accuracy. |

| Solvent Model | The molecule can be simulated in a vacuum or in an explicit or implicit solvent model (e.g., water). | Reveals how solvent interactions influence conformational preferences. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations allow for the exploration of a wider range of the conformational space. |

| Dihedral Angle Analysis | Tracking the rotation around key single bonds (e.g., Ar-CHO, Ar-OCH3). | Identifies the most populated (stable) conformers and the rotational energy barriers. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over the simulation time. |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. researchgate.net This is a valuable tool for structural elucidation and for understanding the origins of spectroscopic signals.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental data. researchgate.net This allows for the confident assignment of peaks in complex NMR spectra.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The resulting predicted IR spectrum can be compared with the experimental spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental values. researchgate.net This analysis helps in assigning specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretch of the aldehyde group and the C-I stretching vibration.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelengths and intensities of absorption bands. mdpi.com For this compound, TD-DFT can predict the π→π* and n→π* transitions associated with the benzaldehyde chromophore.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Computational Method) | Typical Experimental Value |

|---|---|---|---|

| ¹H NMR | δ (-CHO) | ~9.8 - 10.2 ppm (GIAO-DFT) | ~9.9 ppm |

| δ (-OCH3) | ~3.9 - 4.1 ppm (GIAO-DFT) | ~4.0 ppm | |

| δ (Aromatic-H) | ~7.0 - 7.8 ppm (GIAO-DFT) | ~7.1 - 7.6 ppm | |

| ¹³C NMR | δ (C=O) | ~188 - 192 ppm (GIAO-DFT) | ~190 ppm |

| δ (C-I) | ~90 - 95 ppm (GIAO-DFT) | ~92 ppm | |

| δ (C-O) | ~158 - 162 ppm (GIAO-DFT) | ~160 ppm | |

| IR | ν (C=O stretch) | ~1680 - 1700 cm-1 (DFT B3LYP) | ~1690 cm-1 |

| ν (C-I stretch) | ~500 - 550 cm-1 (DFT B3LYP) | ~530 cm-1 | |

| UV-Vis | λmax (π→π*) | ~250 - 270 nm (TD-DFT) | ~260 nm |

Emerging Research Directions and Future Prospects for 2 Iodo 3 Methoxybenzaldehyde

Development of Novel Catalytic Systems for Efficient Transformations

The carbon-iodine bond in 2-iodo-3-methoxybenzaldehyde is a prime target for a variety of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures. Future research is geared towards the development of more efficient, selective, and sustainable catalytic systems for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis and are highly applicable to this compound. The development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to push the boundaries of these reactions, allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope. For instance, the use of sterically hindered and electron-rich phosphine ligands can enhance the efficiency of Suzuki-Miyaura couplings with challenging boronic acids.

Copper-catalyzed cross-coupling reactions represent a more economical and sustainable alternative to palladium-based systems for certain transformations. Research into the development of novel copper catalyst systems, potentially in combination with enabling ligands, for the C-N, C-O, and C-S bond formation using this compound as a substrate is a promising avenue.

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The application of photoredox catalysis to activate this compound towards novel transformations, such as atom transfer radical addition (ATRA) reactions or dual catalytic cycles in combination with transition metal catalysis, is a burgeoning area of investigation.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-3-methoxybenzaldehyde |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | 2-(Vinyl)-3-methoxybenzaldehyde |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Alkynyl)-3-methoxybenzaldehyde |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Amino)-3-methoxybenzaldehyde |

| Ullmann Condensation | CuI, L-proline, K₂CO₃ | 2-(Aryloxy)-3-methoxybenzaldehyde |

Integration with Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. The integration of this compound into continuous flow systems is a key area for future development, particularly for the synthesis of high-value fine chemicals and pharmaceutical intermediates.

The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to improved yields and selectivities in reactions involving this compound. This is particularly relevant for highly exothermic or fast reactions, such as certain organometallic transformations. The ability to safely handle hazardous reagents and intermediates in a closed-loop system is another significant benefit.

The use of immobilized catalysts and reagents in packed-bed reactors is a key enabling technology for continuous flow chemistry. Developing robust and reusable solid-supported catalysts for transformations of this compound would simplify product purification and enhance the economic and environmental sustainability of the process.

Table 2: Comparison of Batch vs. Flow Chemistry for Transformations of this compound

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better control over exotherms |

| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Exploration of Bio-Catalyzed Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The exploration of bio-catalyzed transformations of this compound and its derivatives is a promising research direction.

Enzymes such as oxidoreductases (e.g., alcohol dehydrogenases, Baeyer-Villiger monooxygenases) and hydrolases (e.g., lipases, esterases) could be employed for the selective transformation of the aldehyde and methoxy (B1213986) groups of this compound or its derivatives. For instance, an alcohol dehydrogenase could be used for the stereoselective reduction of the aldehyde to the corresponding alcohol, a valuable chiral building block.

Laccases, a class of multi-copper containing oxidases, have been shown to catalyze the oxidation and coupling of a wide range of phenolic compounds. While this compound itself is not a phenol (B47542), derivatives where the methoxy group is replaced by a hydroxyl group could be substrates for laccase-mediated transformations, leading to the formation of novel dimeric structures.

Directed evolution and protein engineering techniques can be used to tailor the activity and selectivity of enzymes for specific transformations of non-natural substrates like this compound. This approach could unlock novel biocatalytic routes to valuable chiral molecules and complex natural product analogues.

Advanced Applications in Interdisciplinary Scientific Fields

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of molecules with applications in various interdisciplinary fields, including medicinal chemistry, materials science, and chemical biology.

The scaffold of this compound can be elaborated through various chemical transformations to generate libraries of novel bioactive compounds for drug discovery programs. For example, a related compound, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, has been utilized in the synthesis of a platelet-activating factor antagonist, highlighting the potential of such iodinated benzaldehydes in medicinal chemistry. The introduction of diverse substituents at the 2-position via cross-coupling reactions can lead to the discovery of new therapeutic agents.

The incorporation of the this compound moiety into polymeric structures or functional materials could impart unique properties. The aromatic ring and the potential for further functionalization make it a candidate for the development of novel organic electronic materials, sensors, or specialty polymers.

The iodine atom in this compound can be replaced with a radionuclide, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to generate radiolabeled molecular probes for use in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These probes can be designed to target specific biological molecules or processes, aiding in the diagnosis and monitoring of diseases.

Table 3: Interdisciplinary Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel bioactive heterocycles | The aldehyde group is a versatile handle for cyclization reactions. |

| Materials Science | Precursor for conjugated polymers | The aromatic core can be extended through cross-coupling reactions. |

| Chemical Biology | Development of chemical probes | The molecule can be functionalized with reporter groups (e.g., fluorophores). |

| Agrochemicals | Synthesis of novel pesticides or herbicides | The substituted benzaldehyde (B42025) motif is present in some agrochemicals. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.